Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate
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Overview
Description
Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate is an organic compound with a complex structure that includes ester and hydrazone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate typically involves the reaction of ethyl 4-hydrazinylbenzoate with a suitable carbonyl compound, such as methyl 4-oxocyclohexa-2,5-dien-1-carboxylate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with similar ester functionality but lacking the hydrazone group.
Methyl 4-oxocyclohexa-2,5-dien-1-carboxylate: Shares the cyclohexadienone structure but lacks the hydrazone and benzoate groups.
Properties
CAS No. |
110005-86-2 |
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Molecular Formula |
C17H16N2O5 |
Molecular Weight |
328.32 g/mol |
IUPAC Name |
methyl 5-[(4-ethoxycarbonylphenyl)diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C17H16N2O5/c1-3-24-16(21)11-4-6-12(7-5-11)18-19-13-8-9-15(20)14(10-13)17(22)23-2/h4-10,20H,3H2,1-2H3 |
InChI Key |
IUDNEVWHRUPEFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)OC |
Origin of Product |
United States |
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